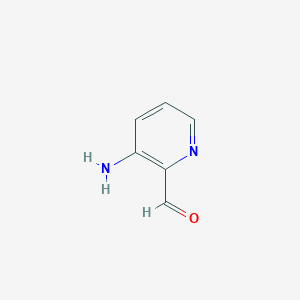

3-Aminopicolinaldehyde

描述

属性

IUPAC Name |

3-aminopyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-5-2-1-3-8-6(5)4-9/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJCRBZVUFRESB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480338 | |

| Record name | 3-Aminopicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55234-58-7 | |

| Record name | 3-Amino-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55234-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Aminopicolinaldehyde from Nicotinamide

Abstract: 3-Aminopicolinaldehyde is a valuable heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals, notable for its pyridine core bearing both amino and aldehyde functionalities. This guide provides an in-depth, technically robust synthetic pathway starting from the abundant and bio-renewable resource, nicotinamide (Vitamin B3). The proposed strategy is a multi-step sequence engineered for efficiency and regiochemical control. The core transformation involves a strategic degradation and subsequent functionalization of the pyridine ring. Initially, nicotinamide undergoes a Hofmann rearrangement to yield 3-aminopyridine, effectively removing the carbonyl carbon. The subsequent introduction of the aldehyde group at the C-2 position is achieved through a highly regioselective Directed ortho-Metalation (DoM) strategy, which leverages the directing ability of a protected amino group. This guide details the mechanistic rationale behind each transformation, provides validated experimental protocols, and discusses critical process parameters for researchers in drug development and chemical synthesis.

Introduction and Strategic Overview

Nicotinamide is a vital biological molecule and an inexpensive, readily available chemical feedstock.[1][2] Its transformation into more complex, functionalized pyridine derivatives like this compound represents a value-added synthetic endeavor. The target molecule, this compound, contains a synthetically challenging 1,2,3-trisubstitution pattern on the pyridine ring.[3] A direct, single-step conversion is not feasible due to the inherent electronic properties of the nicotinamide scaffold.

Our strategic approach deconstructs the synthesis into two primary stages:

-

Stage 1: Carbon Framework Degradation. The amide group of nicotinamide is leveraged to remove its own carbon atom via the Hofmann rearrangement. This classic name reaction provides clean and efficient access to 3-aminopyridine, establishing the crucial C-3 amino substituent.

-

Stage 2: Regioselective C-2 Functionalization. With the 3-amino group in place, we address the challenge of introducing a formyl group specifically at the C-2 position. A Directed ortho-Metalation (DoM) approach is employed. This powerful technique uses a functional group on the aromatic ring to direct a strong base to deprotonate the adjacent ortho position, creating a nucleophilic carbon center that can be trapped by an electrophile.[4][5]

This pathway is designed to maximize yield and purity by ensuring high regioselectivity at each critical step, avoiding the formation of difficult-to-separate isomers.

Caption: Overall synthetic strategy from Nicotinamide to this compound.

Stage 1: Synthesis of 3-Aminopyridine via Hofmann Rearrangement

The Hofmann rearrangement is an exemplary reaction for converting primary amides into primary amines with one fewer carbon atom.[6][7] Its application to nicotinamide is a well-established and reliable method for producing 3-aminopyridine.[8]

Mechanistic Rationale

The reaction proceeds through a series of well-defined steps. Sodium hydroxide reacts with bromine to form sodium hypobromite in situ. The hypobromite then reacts with the primary amide in a sequence involving N-bromination, deprotonation, and a key rearrangement step where the pyridyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion. This concerted rearrangement forms an isocyanate intermediate.[9][10] Subsequent hydrolysis of the isocyanate and decarboxylation of the resulting unstable carbamic acid yields the final 3-aminopyridine product.[11]

Caption: Mechanism of the Hofmann Rearrangement of Nicotinamide.

Experimental Protocol: 3-Aminopyridine

This protocol is adapted from the robust and validated procedure published in Organic Syntheses.[8]

-

Preparation of Hypobromite Solution: In a 2 L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve sodium hydroxide (75 g, 1.87 mol) in 800 mL of water. With efficient stirring, slowly add bromine (95.8 g, 0.6 mol) to the cold solution. Maintain the temperature below 10°C throughout the addition.

-

Reaction: Once the hypobromite solution temperature reaches 0°C, add finely powdered nicotinamide (60 g, 0.49 mol) all at once with vigorous stirring. The reaction is exothermic; maintain the temperature between 0°C and 3°C.

-

Heating: After the initial reaction subsides, remove the ice bath and heat the mixture in a water bath to 70-75°C for 30 minutes. The solution will become clear yellow.

-

Workup and Extraction: Cool the reaction mixture to room temperature. Saturate the solution with sodium chloride (~300 g) to aid in extraction. Extract the product using a continuous liquid-liquid extractor with diethyl ether for 6-8 hours. Alternatively, perform multiple batch extractions with ether or dichloromethane.

-

Isolation: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield crude 3-aminopyridine as a solid.

-

Purification: The product can be purified by vacuum distillation or recrystallization from a suitable solvent system like toluene/hexane.

| Parameter | Value | Reference |

| Typical Yield | 75-85% | [8] |

| Melting Point | 64-65 °C | [8] |

| Appearance | Colorless to pale yellow solid |

Stage 2: C-2 Formylation via Directed ortho-Metalation

With 3-aminopyridine in hand, the next critical task is the regioselective installation of a formyl group at the C-2 position. The DoM strategy provides an elegant solution. However, the acidic N-H proton of the amino group must first be protected.

Protection of the Amino Group

Causality: Organolithium reagents are exceptionally strong bases and would simply deprotonate the amino group rather than the desired C-2 proton of the pyridine ring. Protection converts the amino group into a functionality that is both non-acidic and a potent Directing Metalation Group (DMG). The tert-butoxycarbonyl (Boc) group is ideal; it forms a carbamate which is an excellent DMG and can be easily removed under acidic conditions without affecting other parts of the molecule.

Experimental Protocol: tert-Butyl (pyridin-3-yl)carbamate

-

Dissolve 3-aminopyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product, which can often be used without further purification.

Directed ortho-Metalation and Formylation

Mechanistic Rationale: The carbamate group (-NHBoc) is a powerful DMG.[12] The lithium atom of the organolithium base (e.g., sec-butyllithium) coordinates to the carbonyl oxygen of the carbamate. This pre-coordination complex positions the base in close proximity to the C-2 proton, drastically increasing its kinetic acidity and facilitating selective deprotonation.[5][13] The resulting ortho-lithiated pyridine is a potent nucleophile. Quenching this intermediate with an electrophile, such as N,N-dimethylformamide (DMF), introduces the formyl group at the C-2 position.

Caption: Mechanism of Directed ortho-Metalation and Formylation.

Experimental Protocol: tert-Butyl (2-formylpyridin-3-yl)carbamate

-

Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Reaction Mixture: Dissolve tert-butyl (pyridin-3-yl)carbamate (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) in anhydrous THF.

-

Deprotonation: Cool the solution to -78°C using an acetone/dry ice bath. Slowly add sec-butyllithium (1.2 eq, solution in hexanes) dropwise, ensuring the internal temperature does not rise above -70°C. Stir the resulting dark-colored solution at -78°C for 1-2 hours.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture at -78°C.

-

Quench and Workup: After stirring for an additional hour, quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure protected aldehyde.

Final Step: Boc Deprotection

Rationale: The final step is the removal of the Boc protecting group to unveil the free amino group of the target molecule. This is reliably achieved under acidic conditions.

Experimental Protocol: this compound

-

Dissolve the purified tert-butyl (2-formylpyridin-3-yl)carbamate (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (TFA, 5-10 eq) and stir the solution at room temperature for 1-3 hours. Monitor by TLC until the starting material is consumed.

-

Workup: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction and Isolation: Extract the product with dichloromethane or ethyl acetate. Dry the combined organic layers, filter, and concentrate to yield this compound.

Alternative Synthetic Considerations

While the Hofmann-DoM pathway is a robust and highly regioselective route starting from nicotinamide, other strategies exist for constructing the this compound core, typically from different starting materials.

-

Nitration-Oxidation-Reduction Route: A common approach begins with 2-picoline (2-methylpyridine). This involves nitration to form 3-nitro-2-picoline, followed by oxidation of the methyl group to an aldehyde using reagents like selenium dioxide[14], and finally, reduction of the nitro group to the amine using standard conditions like catalytic hydrogenation or SnCl₂/HCl.[15] While effective, this pathway does not originate from nicotinamide.

Conclusion

This guide has detailed a logical and efficient synthetic pathway for the preparation of this compound from the simple and abundant starting material, nicotinamide. The strategy hinges on two powerful and well-understood transformations: the Hofmann rearrangement for C-N bond formation with carbon extrusion, and Directed ortho-Metalation for highly regioselective C-C bond formation. By providing a thorough mechanistic rationale and validated experimental protocols, this document serves as a practical resource for researchers engaged in the synthesis of functionalized heterocyclic compounds for applications in medicinal chemistry and materials science.

References

- 1. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Aminopyridine-2-carbaldehyde | C6H6N2O | CID 12204009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. Hofmann Rearrangement Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 11. Hofman rearrangement | PPTX [slideshare.net]

- 12. Directed Ortho Metalation [organic-chemistry.org]

- 13. uwindsor.ca [uwindsor.ca]

- 14. 3-Nitropyridine-2-Carbaldehyde|lookchem [lookchem.com]

- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Importance of a Bifunctional Pyridine Scaffold

An In-depth Technical Guide to 3-Aminopicolinaldehyde: Chemical Properties, Reactivity, and Applications

This compound, also known as 3-amino-2-pyridinecarboxaldehyde, is a heterocyclic aromatic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] Its value stems from a unique molecular architecture: a pyridine ring substituted with both a nucleophilic amino group and an electrophilic aldehyde group at adjacent positions (C3 and C2, respectively). This ortho arrangement of functional groups imparts a distinct reactivity profile, making it a versatile precursor for the synthesis of complex heterocyclic systems and a powerful bidentate chelating agent for various metal ions.[2][3]

This guide provides a comprehensive overview of the fundamental chemical properties, spectroscopic profile, reactivity, and key applications of this compound, with a particular focus on its pivotal role in the development of the clinical-stage anticancer agent, Triapine.

Core Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound define its handling, storage, and reactivity in experimental settings.

Physicochemical Properties

The compound typically presents as a green-yellow solid and is soluble in solvents like chloroform and methanol.[4] Key identifying and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O | [1][4][5] |

| Molecular Weight | 122.12 g/mol | [1][4][5] |

| CAS Number | 55234-58-7 | [4][5] |

| Appearance | Green-Yellow Solid | [4] |

| Melting Point | 118-120 °C | [4] |

| Boiling Point | 302.6±27.0 °C (Predicted) | [4] |

| Density | 1.264±0.06 g/cm³ (Predicted) | [4] |

| IUPAC Name | 3-aminopyridine-2-carbaldehyde | [5] |

| InChIKey | QNJCRBZVUFRESB-UHFFFAOYSA-N | [1][5] |

Spectroscopic Signature

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. While specific spectra are proprietary, a profile can be predicted based on its functional groups.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands. A pair of sharp peaks between 3350 and 3450 cm⁻¹ would correspond to the symmetric and asymmetric N-H stretching of the primary amine.[6] A strong, sharp absorption around 1700 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde.[7] Additional peaks in the 1450–1600 cm⁻¹ region would represent the C=C and C=N stretching vibrations of the pyridine ring.[7]

-

¹H NMR Spectroscopy : In the proton NMR spectrum, the aldehyde proton (-CHO) would appear as a highly deshielded singlet between 9-10 ppm. The protons on the pyridine ring would resonate in the aromatic region (7-8.5 ppm), with their specific shifts and coupling patterns determined by the electronic effects of the amino and aldehyde substituents. The amine protons (-NH₂) would likely appear as a broad signal that can exchange with D₂O.[6]

-

¹³C NMR Spectroscopy : The carbon spectrum would feature a signal for the carbonyl carbon at a downfield chemical shift, typically between 190-200 ppm. The carbons of the pyridine ring would appear in the 120-160 ppm range, and the carbon atom bonded to the nitrogen (C3) would be slightly shielded compared to the others.[6]

-

Mass Spectrometry (MS) : Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 122). Common fragmentation patterns would likely involve the loss of CO (M-28) from the aldehyde group or HCN from the pyridine ring.

Synthesis and Handling

Synthetic Approaches

The synthesis of this compound is not trivial and often involves multi-step procedures. A common strategy involves the protection of the reactive functional groups and subsequent modification of a pyridine precursor. For instance, a plausible route could involve the oxidation of 3-amino-2-methylpyridine. Another approach involves the use of a protecting group for the aldehyde, such as forming a cyclic acetal from a precursor like 3-amino-2-(1,3-dioxolan-2-yl)pyridine, which can then be deprotected under acidic conditions to yield the final aldehyde.[8] The synthesis of the parent 3-pyridinecarboxaldehyde can be achieved through methods like the hydrogenation of 3-cyanopyridine.[9]

Storage and Safety

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage conditions are often under an inert atmosphere at 2-8°C to prevent degradation.[4]

Safety: The compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[5] It is also toxic if it comes in contact with the skin. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are mandatory when handling this chemical. All work should be conducted in a chemical fume hood.

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is dominated by the interplay between the aldehyde and amino groups, which allows for a diverse range of chemical transformations.

Caption: Reactivity sites of this compound.

Reactions of the Aldehyde Group

The aldehyde functional group is a potent electrophile, making it a prime target for nucleophilic attack. Its most significant reaction is condensation with primary amines or related nucleophiles to form imines (Schiff bases). This reaction is the cornerstone of its application in medicinal chemistry. Hemiaminals are formed as intermediates in these reactions, which are typically unstable but can sometimes be isolated.[10]

Reactions of the Amino Group

The primary amino group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and sulfonylation. This allows for the modification of the pyridine scaffold to modulate properties like solubility, lipophilicity, and biological activity.

Bifunctional Reactivity and Metal Chelation

The ortho-positioning of the aldehyde's oxygen atom and the amine's nitrogen atom creates a perfect pocket for coordinating with metal ions.[11] This ability to act as a bidentate ligand is crucial for its biological activity. It readily forms stable complexes with transition metals like iron (Fe), copper (Cu), gallium (Ga), and zinc (Zn).[3][12] This chelation is often central to the mechanism of action of its derivatives.[2]

Key Applications in Drug Discovery and Materials Science

The unique reactivity of this compound makes it a valuable building block for synthesizing a range of functional molecules.

Precursor to Triapine: A Ribonucleotide Reductase Inhibitor

The most prominent application of this compound is as the direct precursor to Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, or 3-AP).[2][13] Triapine is a potent inhibitor of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair.[13][14] By inhibiting RNR, Triapine depletes the pool of deoxynucleotides necessary for cell proliferation, making it an effective antineoplastic agent.[14] It has undergone numerous Phase I and II clinical trials for various cancers, including leukemia and pancreatic cancer.[2][13]

Caption: Synthesis of Triapine via condensation.

Mechanism of Action: Metal Chelation and Oxidative Stress

The anticancer activity of Triapine is intrinsically linked to the chelating properties inherited from its this compound scaffold. Triapine is a powerful chelator of iron and copper.[2] Its mechanism involves two key steps:

-

RNR Inhibition via Iron Chelation : Triapine binds to the iron cofactor essential for the catalytic activity of the R2 subunit of RNR, inactivating the enzyme.[3][15]

-

Generation of Reactive Oxygen Species (ROS) : The Triapine-metal complexes (particularly with iron and copper) are redox-active. They can catalyze the production of highly cytotoxic reactive oxygen species, such as hydroxyl radicals, which induce cellular damage, lysosomal membrane permeabilization, and ultimately lead to apoptosis (programmed cell death).[2][16]

Caption: Triapine's dual mechanism of anticancer action.

Synthesis of Novel Heterocycles and Materials

Beyond Triapine, this compound is a building block for various other heterocyclic structures, such as pyrido[2,3-d]pyrimidines and imidazo[1,2-a]pyridines, which are scaffolds with broad therapeutic potential.[17][18][19] Furthermore, its halogenated derivatives, like 3-Amino-5-bromopicolinaldehyde, are used to construct luminescent Schiff base ligands for copper(I) complexes, which have potential applications in organic light-emitting diodes (OLEDs).[20]

Experimental Protocol: Synthesis of Triapine

This protocol describes the synthesis of Triapine from this compound, a representative condensation reaction.

Objective: To synthesize 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) via acid-catalyzed condensation.

Materials:

-

This compound (1.0 eq)

-

Thiosemicarbazide (1.05 eq)

-

Ethanol (or Methanol), reagent grade

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of warm ethanol.

-

Addition of Nucleophile: To this solution, add thiosemicarbazide (1.05 eq).

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature, and then further cool in an ice bath. The product, Triapine, will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to yield Triapine as a crystalline solid.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR, and IR spectroscopy.

Conclusion

This compound is more than just a simple chemical intermediate; it is a strategically designed scaffold that masterfully combines the reactivity of an aldehyde and an amine on a privileged pyridine core. Its ability to form Schiff bases and chelate metals has made it indispensable in the development of targeted therapeutics, exemplified by the RNR inhibitor Triapine. As research continues, the unique properties of this compound will undoubtedly lead to the discovery of new bioactive molecules and advanced functional materials, solidifying its importance in modern chemical science.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound|CAS 55234-58-7 [benchchem.com]

- 3. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-AMINO-PYRIDINE-2-CARBALDEHYDE CAS#: 55234-58-7 [amp.chemicalbook.com]

- 5. 3-Aminopyridine-2-carbaldehyde | C6H6N2O | CID 12204009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 8. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. transition metal ammine complex ions with primary aliphatic amines ethylamine 1,2-diaminoethane monodentate bidentate ligands 3d-block copper(II) Cu2+ cobalt(II) Co2+ Nickel(II) Ni2+ chromium(III) Cr3+ complexes organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 12. Impact of metal coordination on cytotoxicity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (triapine) and novel insights into terminal dimethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Triapine | C7H9N5S | CID 9571836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 15. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides [organic-chemistry.org]

- 18. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. 3-Amino-5-bromopicolinaldehyde|CAS 1289168-19-9 [benchchem.com]

3-Aminopicolinaldehyde CAS number and molecular structure

An In-Depth Technical Guide to 3-Aminopicolinaldehyde: A Strategic Building Block in Medicinal Chemistry

Introduction

This compound, also known by its IUPAC name 3-aminopyridine-2-carbaldehyde, is a heterocyclic organic compound of significant interest to the scientific community, particularly those in drug discovery and materials science.[1] Its unique molecular architecture, featuring a pyridine ring functionalized with both a nucleophilic amino group and an electrophilic aldehyde group in an ortho arrangement, makes it a versatile and highly reactive precursor for the synthesis of complex molecular scaffolds. This guide provides a comprehensive overview of its chemical identity, properties, a representative synthetic protocol, and its critical role as a foundational intermediate in the development of therapeutic agents.

Core Chemical Identity & Molecular Structure

A precise understanding of a molecule's identity is paramount for reproducible research. This compound is unambiguously identified by its CAS number and molecular formula.

-

IUPAC Name : 3-aminopyridine-2-carbaldehyde[1]

-

Synonyms : 3-Amino-2-pyridinecarboxaldehyde, 3-Aminopyridine-2-carbaldehyde[1]

The structure consists of a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. An amino group (-NH₂) is attached at the C3 position, and an aldehyde group (-CHO) is at the C2 position. This specific arrangement facilitates intramolecular hydrogen bonding and is key to its reactivity, particularly in condensation reactions to form fused heterocyclic systems.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. This data is crucial for experimental design.

| Property | Value | Source |

| Molecular Weight | 122.12 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK--[2] |

| Melting Point | 155 - 158 °C | --INVALID-LINK-- |

| Boiling Point | 273 °C | --INVALID-LINK-- |

| Purity | Typically ≥98% | --INVALID-LINK--[2] |

| logP (n-octanol/water) | -0.76 (approx.) | --INVALID-LINK-- |

Synthesis Protocol: A Conceptual Workflow

While various proprietary methods exist, a common strategy for synthesizing substituted picolinaldehydes involves the controlled oxidation of the corresponding picoline (methylpyridine) or reduction of a picolinic acid derivative. A plausible, instructive pathway starting from 3-aminopicolinic acid is outlined below. This multi-step process highlights key chemical transformations and the rationale behind them.

Experimental Protocol: Reduction of 3-Aminopicolinic Acid to this compound

This protocol describes a conceptual reduction of a carboxylic acid to an aldehyde, a non-trivial transformation requiring careful selection of reagents to avoid over-reduction to the alcohol.

Step 1: Activation of the Carboxylic Acid

-

Rationale : The direct reduction of a carboxylic acid to an aldehyde is challenging. It is often more efficient to first convert the acid to a more reactive derivative, such as an acyl chloride or an ester, which can be reduced under milder conditions. Activation with a reagent like thionyl chloride (SOCl₂) converts the carboxylic acid to a highly reactive acyl chloride.

-

Procedure :

-

Suspend 3-aminopicolinic acid (1.0 eq) in an inert, anhydrous solvent like dichloromethane (DCM) under a nitrogen atmosphere.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-aminopicolinoyl chloride.

-

Step 2: Controlled Reduction (Rosenmund Reduction)

-

Rationale : The Rosenmund reduction is a classic method for converting an acyl chloride to an aldehyde. It involves catalytic hydrogenation using a "poisoned" catalyst, typically palladium on barium sulfate (Pd/BaSO₄) with a catalyst poison like quinoline. The poison deactivates the catalyst just enough to prevent the subsequent reduction of the newly formed aldehyde to an alcohol.

-

Procedure :

-

Dissolve the crude acyl chloride from Step 1 in an anhydrous solvent such as toluene.

-

Add the Rosenmund catalyst (e.g., 5% Pd/BaSO₄, 0.1 eq) and a small amount of quinoline poison.

-

Bubble hydrogen gas through the stirred solution at room temperature or slightly elevated temperature.

-

Monitor the reaction progress carefully by GC-MS or TLC. Upon completion, the reaction is stopped to prevent over-reduction.

-

Filter the catalyst from the reaction mixture.

-

Purify the resulting this compound from the filtrate using column chromatography.

-

Caption: Conceptual workflow for the synthesis of this compound.

Application in Drug Development: The Precursor to Triapine

The primary significance of this compound in medicinal chemistry is its role as the direct precursor to Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone).[3] Triapine is a potent inhibitor of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and repair.[4][5]

Mechanism of Action: Ribonucleotide reductase catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA.[5] This enzyme's active site contains a critical tyrosyl free radical stabilized by an iron center.[4] Triapine functions by chelating this iron, which disrupts and quenches the tyrosyl radical.[4] The inactivation of RR leads to the depletion of the deoxyribonucleotide pool, which in turn arrests DNA synthesis and induces apoptosis, particularly in rapidly proliferating cancer cells.[3][4]

The synthesis of Triapine is a straightforward condensation reaction between this compound and thiosemicarbazide. This reaction underscores the strategic importance of this compound as a readily available starting material for this class of therapeutic agents.[3] Triapine has been investigated in numerous clinical trials for various cancers, including leukemia and solid tumors.[3]

Caption: Role of this compound in the synthesis and action of Triapine.

Beyond Triapine, the structural motif of this compound is a valuable starting point for creating diverse heterocyclic libraries, including quinolines and other fused pyridine systems, which are prevalent in medicinal chemistry.[2][6]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is derived from available Safety Data Sheets (SDS).

-

Hazard Identification : The compound is classified as hazardous. It can be fatal if swallowed and is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE) : Use in a well-ventilated area or fume hood is mandatory.[7][8] Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[8]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

-

First Aid : In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.[8] If swallowed, call a poison center or doctor immediately; do not induce vomiting.

References

- 1. 3-Aminopyridine-2-carbaldehyde | C6H6N2O | CID 12204009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Triapine | C7H9N5S | CID 9571836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. 3-Amino-5-bromopicolinaldehyde|CAS 1289168-19-9 [benchchem.com]

- 7. 3-AMINO-PYRIDINE-2-CARBALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

Technical Guide: Spectroscopic Elucidation of 3-Aminopicolinaldehyde

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Aminopicolinaldehyde (3-amino-pyridine-2-carbaldehyde), a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] As a reactive intermediate, rigorous characterization is paramount for ensuring purity and confirming structural integrity prior to downstream applications. This document synthesizes predictive data with established spectroscopic principles to offer researchers and drug development professionals a definitive guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this compound. The methodologies and interpretations presented herein are grounded in field-proven techniques, providing a self-validating framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unambiguous information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring and the presence of the key aldehyde and amine functionalities.

Causality in Experimental Design

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common initial choice for its versatility. However, the presence of both an amino group (basic) and a pyridine nitrogen might lead to peak broadening. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, as its ability to form hydrogen bonds can sharpen the N-H proton signals, making them observable and integrable.[3] The standard for referencing is Tetramethylsilane (TMS) at 0.0 ppm.[4][5]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of 0-12 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate a minimum of 16 scans to ensure an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data over a spectral width of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Accumulate a minimum of 1024 scans due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the spectrum using the residual solvent peak or TMS.

Data Interpretation and Analysis

The structure of this compound dictates a unique NMR signature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | N/A | 1H | The deshielding effect of the carbonyl group places this proton significantly downfield. |

| Pyridine H-6 | 8.0 - 8.2 | Doublet of doublets (dd) | J ≈ 4.5, 1.5 | 1H | Coupled to both H-5 and H-4 (meta). The nitrogen atom's electron-withdrawing nature shifts it downfield. |

| Pyridine H-4 | 7.4 - 7.6 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H | Coupled to H-5 (ortho) and H-6 (meta). |

| Pyridine H-5 | 6.8 - 7.0 | Doublet of doublets (dd) | J ≈ 8.0, 4.5 | 1H | Coupled to H-4 and H-6. The electron-donating amino group at C-3 shifts this proton upfield relative to other pyridine protons. |

| Amine (-NH₂) | 6.0 - 6.5 | Broad Singlet (br s) | N/A | 2H | The signal is often broad due to quadrupole effects from the nitrogen and chemical exchange. Its position is solvent and concentration-dependent. |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 190 - 195 | The carbonyl carbon is highly deshielded and appears furthest downfield.[6] |

| Pyridine C-3 | 150 - 155 | The carbon bearing the electron-donating amino group is shifted significantly downfield. |

| Pyridine C-6 | 148 - 152 | The carbon adjacent to the ring nitrogen is deshielded. |

| Pyridine C-2 | 135 - 140 | The carbon bearing the aldehyde group. |

| Pyridine C-4 | 125 - 130 | Aromatic CH carbon. |

| Pyridine C-5 | 115 - 120 | The electron-donating effect of the adjacent amino group shields this carbon, shifting it upfield. |

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of chemical bonds.

Causality in Experimental Design

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra. The diamond crystal of an ATR accessory is robust and chemically inert, making it ideal for a wide range of organic compounds.[7]

Experimental Protocol: ATR-FTIR Data Acquisition

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (1-2 mg) of solid this compound onto the ATR crystal.

-

Data Collection: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Co-add 32 to 64 scans over a range of 4000-400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Data Interpretation and Analysis

The IR spectrum of this compound is dominated by absorptions from its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | Medium, Sharp (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Primary amines characteristically show two distinct bands in this region.[8] |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | Pyridine Ring | Stretching vibrations of sp² C-H bonds.[9] |

| 2850 - 2750 | Medium to Weak (two bands) | Aldehydic C-H Stretch | Aldehyde (-CHO) | The presence of two bands (Fermi resonance) is a hallmark of an aldehyde C-H stretch and helps distinguish it from other functional groups.[10] |

| 1710 - 1690 | Strong, Sharp | C=O Stretch | Aldehyde (-CHO) | This is typically one of the most intense peaks in the spectrum due to the large change in dipole moment of the C=O bond during vibration.[8] |

| 1620 - 1580 | Medium to Strong | N-H Bend & C=C/C=N Stretch | Amine & Pyridine Ring | The scissoring vibration of the primary amine often overlaps with the ring stretching vibrations of the pyridine nucleus.[9] |

| 1500 - 1400 | Medium | Aromatic C=C/C=N Stretch | Pyridine Ring | Skeletal vibrations characteristic of the aromatic ring system.[9] |

| 900 - 675 | Medium to Strong | Aromatic C-H Out-of-Plane Bend | Pyridine Ring | The specific pattern of these bands can be diagnostic of the substitution pattern on the aromatic ring. |

Visualization: IR Analysis Workflow

Caption: Workflow for FTIR-based functional group identification.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

Causality in Experimental Design

Electron Ionization (EI) is a classic, robust ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This "hard" ionization technique is ideal for creating a fragmentation fingerprint that can be used for structural elucidation and library matching. The molecular ion (M⁺˙) is usually visible, confirming the molecular weight.

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV) in the ion source.

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum, which plots relative intensity versus m/z.

Data Interpretation and Analysis

The molecular formula of this compound is C₆H₆N₂O, with a monoisotopic mass of 122.05 Da.[11]

| m/z | Proposed Fragment | Identity | Rationale |

| 122 | [M]⁺˙ | Molecular Ion | Corresponds to the exact molecular weight of the compound. Its presence confirms the elemental composition. |

| 121 | [M-H]⁺ | Loss of a hydrogen atom, often from the aldehyde, is a common fragmentation event. | |

| 94 | [M-CO]⁺˙ | 3-Aminopyridine radical cation | A characteristic fragmentation of aromatic aldehydes is the loss of a neutral carbon monoxide (CO) molecule (28 Da).[12] |

| 93 | [M-CHO]⁺ | 3-Aminopyridyl cation | Loss of the formyl radical (CHO, 29 Da) is another primary fragmentation pathway for aldehydes.[13] |

| 67 | [C₄H₅N]⁺˙ | Further fragmentation of the pyridine ring after initial losses, for example, loss of HCN from the m/z 94 fragment. |

Visualization: MS Fragmentation Workflow

References

- 1. scbt.com [scbt.com]

- 2. 3-Amino-5-bromopicolinaldehyde|CAS 1289168-19-9 [benchchem.com]

- 3. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]

- 4. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 7. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. 3-Aminopyridine-2-carbaldehyde | C6H6N2O | CID 12204009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 13. Pivaldehyde(630-19-3) MS [m.chemicalbook.com]

Navigating the Nuances of 3-Aminopicolinaldehyde: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical research and drug development, the integrity of starting materials is paramount. 3-Aminopicolinaldehyde, a key building block in the synthesis of various bioactive molecules, including the promising class of thiosemicarbazones, presents unique challenges in its handling and storage due to its inherent chemical reactivity.[1][2] This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation pathways, recommended storage conditions, and analytical methodologies for purity assessment. Our aim is to equip researchers with the necessary knowledge to ensure the compound's integrity, thereby safeguarding the reproducibility and success of their scientific endeavors.

The Chemical Profile of this compound: A Double-Edged Sword of Reactivity

This compound is a pyridine derivative characterized by the presence of both an amino (-NH2) and an aldehyde (-CHO) group on the pyridine ring. This unique substitution pattern is the very source of its synthetic utility and, simultaneously, its susceptibility to degradation.

The aldehyde group, an electrophilic center, is prone to nucleophilic attack and oxidation.[3][4] The amino group, being a nucleophile, can participate in various reactions. The interplay of these two functional groups, influenced by the electron-withdrawing nature of the pyridine ring, dictates the compound's stability.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H6N2O | [5] |

| Molecular Weight | 122.12 g/mol | [5] |

| Appearance | Solid | [6] |

| CAS Number | 55234-58-7 | [5] |

Potential Degradation Pathways: Understanding the "How" and "Why"

Based on the chemical nature of this compound and studies on analogous compounds like 3,4-diaminopyridine, several degradation pathways can be postulated.[7][8] Understanding these pathways is critical for implementing effective preventative measures.

Oxidation: The Primary Culprit

Oxidation is a major degradation route for aminopyridine derivatives.[7][8] The presence of atmospheric oxygen, especially in the presence of light or metal ions, can lead to the formation of several degradation products.

-

N-Oxide Formation: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, leading to the formation of this compound-N-oxide.[7]

-

Oxidation of the Amino Group: The amino group can be oxidized, potentially leading to the formation of nitroso or nitro derivatives. Studies on 3,4-diaminopyridine have shown the formation of 4-amino, 3-nitropyridine under oxidative stress.[7]

-

Oxidation of the Aldehyde Group: The aldehyde group can be readily oxidized to a carboxylic acid, yielding 3-aminopicolinic acid.

Caption: Proposed Oxidative Degradation Pathways.

Dimerization and Polymerization: The Risk of Self-Reactivity

The inherent nucleophilicity of the amino group and the electrophilicity of the aldehyde group create the potential for intermolecular reactions. This can lead to the formation of imines (Schiff bases) through self-condensation, which may further polymerize over time, leading to a decrease in purity and potential changes in physical properties.[9]

Caption: Potential Dimerization and Polymerization Pathway.

Influence of pH and Moisture

-

Acidic Conditions: In acidic conditions, the amino group will be protonated, which can inhibit its nucleophilicity and potentially slow down self-condensation reactions. However, acidic conditions might catalyze other degradation pathways.

-

Basic Conditions: Basic conditions can deprotonate the amino group, potentially increasing its reactivity and promoting self-condensation. Aldol-type condensation reactions are also a possibility under basic conditions.[10]

-

Moisture: The presence of water can facilitate hydrolysis of any formed imine dimers back to the monomer. However, it can also participate in other degradation reactions. Therefore, maintaining a dry environment is crucial.

Recommended Storage and Handling Protocols: A Proactive Approach to Preservation

To mitigate the degradation risks, stringent storage and handling protocols are essential. The following recommendations are based on safety data sheets and an understanding of the compound's chemical vulnerabilities.

Core Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration (2-8°C) is recommended for long-term storage. | Reduces the rate of chemical reactions, including oxidation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis. |

| Light | Protect from light. Store in an amber vial or in a dark place. | Light, particularly UV radiation, can provide the energy to initiate and accelerate degradation reactions, especially oxidation. |

| Container | Store in a tightly sealed container. | Prevents the ingress of air and moisture. |

| Purity | Use high-purity material. | Impurities can sometimes act as catalysts for degradation. |

Handling Procedures

-

Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, for example, in a glove box.

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.

-

Dispensing: For weighing and dispensing, minimize the exposure time to the ambient atmosphere. It is advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture.

-

Solvent Selection: When preparing solutions, use dry, de-gassed solvents. The stability in solution will be dependent on the solvent and pH. It is recommended to prepare solutions fresh for each use.

Analytical Methodologies for Stability and Purity Assessment

A robust analytical program is indispensable for ensuring the quality of this compound. This involves both routine purity checks and more in-depth stability studies.

Purity Assessment Techniques

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | The primary technique for quantitative purity assessment and detection of degradation products. A reversed-phase C18 column with a UV detector is a common starting point. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | For the identification of unknown impurities and degradation products by providing molecular weight information. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used for purity assessment, particularly if the compound and its impurities are volatile. Derivatization may be necessary. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides structural confirmation of the bulk material and can be used to identify and quantify major impurities. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Useful for confirming the presence of key functional groups and for comparison against a reference standard. |

Protocol for a Forced Degradation Study

Forced degradation studies, or stress testing, are essential for developing a stability-indicating analytical method.[11][12] This involves subjecting the compound to harsh conditions to intentionally induce degradation.

Objective: To identify potential degradation products and validate an analytical method's ability to separate these from the parent compound.

Methodology:

-

Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Apply Stress Conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.[13]

-

Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method.

-

Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is free from co-eluting degradants.

-

Mass Balance: Attempt to achieve a mass balance, where the decrease in the parent compound is accounted for by the formation of degradation products. A degradation of 5-20% is generally considered optimal for method validation.[12]

Caption: Workflow for a Forced Degradation Study.

Impact on Synthetic Applications: The Case of Thiosemicarbazones

This compound is a crucial precursor for the synthesis of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) and its analogues, which are potent ribonucleotide reductase inhibitors with significant antineoplastic activity.[14] The key synthetic step is the condensation reaction between the aldehyde group of this compound and the amino group of thiosemicarbazide.

The purity and stability of the starting this compound directly impact this synthesis:

-

Reduced Yield: If the starting material has degraded (e.g., through oxidation of the aldehyde to a carboxylic acid), the yield of the desired thiosemicarbazone will be significantly reduced.

-

Impurity Profile: Degradation products in the starting material can lead to the formation of impurities in the final product, complicating purification and potentially affecting the biological activity and safety profile of the drug candidate.

-

Reproducibility: Using a starting material of inconsistent quality will lead to poor reproducibility of the synthesis, a major issue in drug development.

Therefore, it is imperative to confirm the purity of this compound using a validated analytical method before its use in synthesis.

Conclusion: A Commitment to Quality

The stability of this compound is a critical parameter that demands careful consideration and proactive management. By understanding its inherent chemical reactivity and potential degradation pathways, researchers can implement appropriate storage and handling procedures to preserve its integrity. A robust analytical strategy, including routine purity testing and the development of a stability-indicating method through forced degradation studies, is not merely a recommendation but a necessity. Adherence to these principles will ensure the reliability of experimental data and contribute to the successful development of novel therapeutics derived from this versatile building block.

References

- 1. 3-Amino-5-bromopicolinaldehyde|CAS 1289168-19-9 [benchchem.com]

- 2. Impact of metal coordination on cytotoxicity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (triapine) and novel insights into terminal dimethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Aldehyde - Wikipedia [en.wikipedia.org]

- 5. 3-Aminopyridine-2-carbaldehyde | C6H6N2O | CID 12204009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. biopharminternational.com [biopharminternational.com]

- 12. longdom.org [longdom.org]

- 13. benchchem.com [benchchem.com]

- 14. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Aminopicolinaldehyde: From Historical Synthesis to a Cornerstone of Modern Drug Discovery

Part 1: Abstract

3-Aminopicolinaldehyde, a seemingly unassuming heterocyclic aldehyde, holds a significant position in the landscape of medicinal chemistry. While its direct therapeutic applications are limited, its role as a critical precursor to potent bioactive molecules, most notably the anti-cancer agent Triapine, has cemented its importance in drug development. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and historical synthesis to its pivotal role in the creation of Triapine and the intricate mechanism of action of its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the synthesis, and application of this versatile chemical building block.

Part 2: Introduction to this compound: A Molecule of Significant Therapeutic Potential

This compound, also known as 3-amino-2-pyridinecarboxaldehyde, is a pyridinecarbaldehyde derivative with the chemical formula C6H6N2O.[1][2] Its structure, featuring an aldehyde group and an amino group on a pyridine ring, makes it a highly reactive and versatile intermediate in organic synthesis. While it exists as a solid at room temperature, its true significance lies in its utility as a scaffold for constructing more complex molecules with pronounced biological activity.[1][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The following table summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C6H6N2O | [1][2] |

| Molecular Weight | 122.12 g/mol | [2] |

| CAS Number | 55234-58-7 | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ~98% | [1] |

| InChI Key | QNJCRBZVUFRESB-UHFFFAOYSA-N | [1] |

The Rise to Prominence: The Triapine Connection

The trajectory of this compound's importance is inextricably linked to the development of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone).[4][5] Triapine is a potent inhibitor of ribonucleotide reductase (RR), a critical enzyme in DNA synthesis.[4][5][6] By inhibiting RR, Triapine disrupts the supply of deoxynucleotides necessary for DNA replication, thereby halting cell proliferation.[6][7] This mechanism of action has established Triapine as a promising anti-cancer agent, with demonstrated activity against a broad spectrum of tumors.[4][6] this compound is the foundational building block for the synthesis of Triapine, formed through the condensation of its aldehyde group with thiosemicarbazide.[6]

Part 3: Historical Perspective on the Synthesis of this compound

A key precursor for the synthesis of this compound is 2-Amino-3-methylpyridine (also known as 2-amino-3-picoline).[8][9] The synthetic challenge lies in the selective oxidation of the methyl group to an aldehyde without over-oxidation to a carboxylic acid or decomposition of the amino-substituted pyridine ring. Early methods may have employed harsh oxidizing agents, leading to lower yields and a greater need for purification. The development of more selective and milder oxidation protocols has been a significant advancement in the efficient production of this compound.

Part 4: Core Synthesis Protocols: A Detailed Walkthrough

The synthesis of this compound is a critical process for the production of its derivatives. Below is a detailed, generalized protocol based on the oxidation of 2-Amino-3-methylpyridine, a common and efficient method.

Method 1: Selective Oxidation of 2-Amino-3-methylpyridine

This method focuses on the controlled oxidation of the methyl group of 2-Amino-3-methylpyridine to an aldehyde. The choice of oxidizing agent is crucial to prevent over-oxidation.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The flask is charged with a solution of 2-Amino-3-methylpyridine in a suitable solvent, such as dioxane or a mixture of acetic acid and water.

-

Introduction of Oxidizing Agent: A solution of a selective oxidizing agent, such as selenium dioxide (SeO2), is prepared in a compatible solvent. This solution is then added dropwise to the heated reaction mixture containing the 2-Amino-3-methylpyridine. The temperature is carefully controlled to maintain a steady reaction rate and prevent unwanted side reactions. The rationale for using a selective oxidant like SeO2 is its ability to oxidize activated methyl groups to aldehydes with a lower risk of over-oxidation compared to stronger agents like potassium permanganate.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The crude product is then isolated by filtration to remove any solid byproducts. The filtrate is neutralized with a base, such as sodium bicarbonate, to remove any acidic components.

-

Extraction and Purification: The aqueous solution is extracted with an organic solvent, such as ethyl acetate or dichloromethane, to transfer the this compound into the organic phase. The combined organic extracts are then washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final product of high purity.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Part 5: The Role of this compound in Drug Development: The Triapine Case Study

The primary importance of this compound in drug development stems from its role as the key precursor to Triapine.[3] The unique structural features of this compound are crucial for the biological activity of its thiosemicarbazone derivative.

Mechanism of Action of Triapine

Triapine exerts its anti-cancer effects primarily through the inhibition of ribonucleotide reductase (RR).[5][6] This enzyme is responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair.[7] The mechanism of RR inhibition by Triapine is multifaceted and involves the chelation of iron.[6][10]

The RR enzyme contains a binuclear iron center in its R2 subunit, which is crucial for its catalytic activity. Triapine, being a potent iron chelator, binds to this iron, disrupting the enzyme's function.[10] This chelation can also lead to the generation of reactive oxygen species (ROS), which can cause further damage to the enzyme and other cellular components, ultimately leading to apoptosis.[3][10]

Signaling Pathway Diagram:

Caption: Mechanism of action of Triapine.

The Importance of the this compound Scaffold

The this compound scaffold is not just a passive component of Triapine. The pyridine nitrogen and the amino group play crucial roles in the molecule's overall electronic properties and its ability to coordinate with metal ions. This has spurred further research into other derivatives of this compound, exploring different substitutions on the pyridine ring to modulate the compound's activity, selectivity, and pharmacokinetic properties.[11]

This compound has transitioned from a simple heterocyclic aldehyde to a molecule of significant consequence in the field of medicinal chemistry. Its historical synthesis, refined over time, has paved the way for the development of Triapine, a promising anti-cancer agent that has undergone extensive clinical evaluation.[3] The story of this compound and Triapine is a testament to the power of small molecule design in tackling complex diseases.

Future research will likely focus on the development of novel derivatives of this compound with improved therapeutic indices. By modifying the core scaffold, researchers can aim to enhance potency, selectivity, and pharmacokinetic profiles, potentially leading to the next generation of ribonucleotide reductase inhibitors. The enduring legacy of this compound is its demonstration of how a well-designed chemical building block can become the cornerstone of life-saving therapeutics.

Part 7: References

-

This compound | CymitQuimica. (n.d.). CymitQuimica. Retrieved January 3, 2026, from --INVALID-LINK--

-

Triapine | C7H9N5S | CID 9571836 - PubChem. (n.d.). PubChem. Retrieved January 3, 2026, from --INVALID-LINK--

-

3-Aminopyridine-2-carbaldehyde | C6H6N2O | CID 12204009 - PubChem. (n.d.). PubChem. Retrieved January 3, 2026, from --INVALID-LINK--

-

How to prepare and apply 2-Amino-3-picoline efficiently? - FAQ - Guidechem. (n.d.). Guidechem. Retrieved January 3, 2026, from --INVALID-LINK--

-

Finch, R. A., et al. (2000). Triapine (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity. Biochemical Pharmacology, 59(8), 983-991.

-

This compound|CAS 55234-58-7 - Benchchem. (n.d.). Benchchem. Retrieved January 3, 2026, from --INVALID-LINK--

-

3-Amino-6-chloropicolinaldehyde - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 3, 2026, from --INVALID-LINK--

-

Zeidner, J. F., et al. (2015). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. Leukemia & Lymphoma, 56(2), 460-463.

-

Sartorelli, A. C., et al. (1999). Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): An inhibitor of ribonucleotide reductase with antineoplastic activity. Advances in Enzyme Regulation, 39, 3-12.

-

3-Amino-5-bromopicolinaldehyde|CAS 1289168-19-9 - Benchchem. (n.d.). Benchchem. Retrieved January 3, 2026, from --INVALID-LINK--

-

3-Aminopyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from --INVALID-LINK--

-

Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

-

Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348–10356.

-

3-Pyridinecarboxaldehyde - the NIST WebBook. (n.d.). NIST. Retrieved January 3, 2026, from --INVALID-LINK--

-

1603-40-3 CAS | 2-AMINO-3-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01046. (n.d.). Loba Chemie. Retrieved January 3, 2026, from --INVALID-LINK--

-

Karp, J. E., et al. (2008). A PHASE I STUDY OF THE NOVEL RIBONUCLEOTIDE REDUCTASE INHIBITOR 3-AMINOPYRIDINE-2-CARBOXALDEHYDE THIOSEMICARBAZONE (3-AP, TRIAPINE®) IN COMBINATION WITH THE NUCLEOSIDE ANALOG FLUDARABINE FOR PATIENTS WITH REFRACTORY ACUTE LEUKEMIAS AND AGGRESSIVE MYELOPROLIFERATIVE DISORDERS. Clinical Cancer Research, 14(24), 8275–8282.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 3-Aminopyridine-2-carbaldehyde | C6H6N2O | CID 12204009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|CAS 55234-58-7 [benchchem.com]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. Triapine | C7H9N5S | CID 9571836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A PHASE I STUDY OF THE NOVEL RIBONUCLEOTIDE REDUCTASE INHIBITOR 3-AMINOPYRIDINE-2-CARBOXALDEHYDE THIOSEMICARBAZONE (3-AP, TRIAPINE®) IN COMBINATION WITH THE NUCLEOSIDE ANALOG FLUDARABINE FOR PATIENTS WITH REFRACTORY ACUTE LEUKEMIAS AND AGGRESSIVE MYELOPROLIFERATIVE DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. 1603-40-3 CAS | 2-AMINO-3-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01046 [lobachemie.com]

- 10. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Amino-5-bromopicolinaldehyde|CAS 1289168-19-9 [benchchem.com]

Theoretical studies on 3-Aminopicolinaldehyde electronic structure

An In-depth Technical Guide to the Theoretical Investigation of 3-Aminopicolinaldehyde's Electronic Structure

This compound, a pivotal precursor in the synthesis of pharmacologically active compounds such as the ribonucleotide reductase inhibitor Triapine, possesses a rich electronic architecture that dictates its reactivity and biological interactions.[1][2] This technical guide provides a comprehensive framework for the theoretical elucidation of its electronic structure using quantum chemical computations. As a Senior Application Scientist, this document is structured to offer not just a protocol, but a scientifically grounded rationale for the methodological choices, ensuring a robust and reproducible in-silico investigation. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the chemical behavior of this compound and its derivatives.

PART 1: Unveiling the Electronic Landscape of this compound

Introduction: The Significance of this compound

This compound, also known as 3-aminopyridine-2-carbaldehyde, is a heterocyclic aldehyde with the molecular formula C6H6N2O.[3][4] Its significance in medicinal chemistry is underscored by its role as a key building block for Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a potent anticancer agent that has undergone numerous clinical trials.[1][2] The therapeutic efficacy of Triapine and its analogues is intrinsically linked to their ability to chelate metal ions and inhibit ribonucleotide reductase, processes governed by their electronic properties.[1][2] A fundamental understanding of the electronic structure of the parent aldehyde is therefore crucial for the rational design of new derivatives with enhanced therapeutic profiles.

This guide outlines a theoretical approach, centered on Density Functional Theory (DFT), to dissect the electronic characteristics of this compound. DFT has proven to be a powerful tool for accurately predicting the electronic structure and properties of molecules of this nature.[5][6] We will explore its molecular geometry, frontier molecular orbitals, charge distribution, and potential for intramolecular interactions, providing a foundational understanding of its chemical reactivity and spectroscopic signatures.

Theoretical and Computational Methodology: A Justified Approach

The selection of an appropriate theoretical model is paramount for obtaining reliable computational results. For a molecule like this compound, DFT strikes an optimal balance between computational cost and accuracy.[6]

1.2.1. The Choice of Density Functional and Basis Set

We recommend the use of Becke's three-parameter hybrid functional (B3LYP) in conjunction with the Pople-style 6-311++G(d,p) basis set.[7]

-

B3LYP Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic properties of conjugated systems like the pyridine ring in this compound. It has a well-documented track record of providing excellent results for a wide range of organic molecules.[6]

-

6-311++G(d,p) Basis Set: This triple-zeta basis set provides sufficient flexibility for the valence electrons to be accurately described. The inclusion of diffuse functions (++) is important for describing the lone pairs of electrons on the nitrogen and oxygen atoms and any potential weak intramolecular interactions. The polarization functions (d,p) allow for the description of non-spherical electron densities, which is essential for accurately modeling the bonding in the molecule.

1.2.2. Computational Workflow

The following workflow ensures a systematic and thorough investigation of the electronic structure of this compound.

Caption: A schematic of the computational workflow for the theoretical study of this compound.

Step-by-Step Protocol:

-

Geometry Optimization: The initial structure of this compound is optimized to find the global minimum on the potential energy surface. This step is crucial as all subsequent electronic property calculations are dependent on the molecular geometry.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy and the predicted infrared (IR) and Raman spectra.

-

Electronic Property Calculations: Using the optimized geometry, a series of single-point energy calculations are performed to determine the electronic properties of interest, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

-